molecular formula C9H17F3O3S B13153350 Octan-2-yl trifluoromethanesulfonate

Octan-2-yl trifluoromethanesulfonate

Cat. No.: B13153350
M. Wt: 262.29 g/mol
InChI Key: YUWDHKADIYFVQQ-UHFFFAOYSA-N
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Description

Octan-2-yl trifluoromethanesulfonate (CAS: N/A) is a sulfonate ester derived from 2-octanol, where the hydroxyl group is replaced by a trifluoromethanesulfonyl (triflate) group. Its structure is represented as CF₃SO₃-O-C₈H₁₇, with the sulfonate ester moiety at the second carbon of the octane chain. This compound is primarily utilized in organic synthesis as a highly reactive alkylating agent due to the triflate group’s exceptional leaving-group ability.

Properties

Molecular Formula

C9H17F3O3S

Molecular Weight

262.29 g/mol

IUPAC Name

octan-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H17F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h8H,3-7H2,1-2H3

InChI Key

YUWDHKADIYFVQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Using Trifluoromethanesulfonic Anhydride and Octan-2-ol

  • Reagents: Octan-2-ol, trifluoromethanesulfonic anhydride (Tf2O), and a base (commonly pyridine or triethylamine) to scavenge the acid byproduct.
  • Solvent: Anhydrous dichloromethane (DCM) or similar aprotic solvent.
  • Temperature: Typically performed at low temperature (0 °C to -78 °C) initially to control reactivity, then allowed to warm to room temperature.
  • Procedure:
    • A solution of octan-2-ol in DCM is cooled.
    • Trifluoromethanesulfonic anhydride is added dropwise under stirring.
    • The mixture is stirred for a period (usually 10-30 minutes) at low temperature, then allowed to warm to room temperature.
    • The reaction is quenched with water, and the organic layer is washed and dried.
    • The crude product is purified by chromatography or distillation.

This method is a standard approach cited in the literature for preparing alkyl triflates, including secondary alkyl triflates like this compound.

Synthesis via Orthoester Intermediates and Trifluoromethanesulfonic Anhydride

A patent method describes the synthesis of various alkyl trifluoromethanesulfonates by reacting orthoesters with trifluoromethanesulfonic anhydride under ice-bath conditions, followed by warming to room temperature. This method is applicable to esters with different alkyl groups, including isopropyl, n-butyl, and isoamyl triflates, which are structurally related to octan-2-yl triflate.

  • Example Reaction:

    $$
    \text{Trifluoromethanesulfonic anhydride} + \text{Triisopropyl orthoformate} \rightarrow \text{Isopropyl trifluoromethanesulfonate} + \text{Byproducts}
    $$

  • Conditions:

    • Slow addition of orthoester to triflic anhydride in an ice bath.
    • Reaction monitored by NMR for completion (~15 minutes).
    • Product isolated by reduced pressure distillation.
  • Yields: High yields reported (75-98%) for related alkyl triflates.

This method can be adapted for octan-2-yl triflate synthesis by using the corresponding tri-octyl orthoformate or similar precursor.

Purification and Characterization

  • After reaction completion, the mixture is typically quenched with water.
  • The organic phase is extracted with dichloromethane.
  • Washing with brine and drying over anhydrous sodium sulfate or magnesium sulfate is performed.
  • The crude product is purified by silica gel chromatography or vacuum distillation to obtain the pure triflate ester.
  • Characterization is done by NMR spectroscopy, IR spectroscopy (noting characteristic triflate S=O stretches), and sometimes mass spectrometry.

Comparative Data Table of Preparation Methods for Alkyl Triflates

Method Starting Material Key Reagents Conditions Yield (%) Notes
Triflic anhydride + alcohol Octan-2-ol Triflic anhydride, base, DCM 0 °C to RT, 10-30 min 90-95 Standard method, widely used for alkyl triflates
Orthoester + triflic anhydride Tri-octyl orthoformate (hypothetical) Triflic anhydride Ice bath, 15 min, then RT ~90 High yield, scalable, patent-proven for related esters
Alternative acid catalysis Octan-2-ol Triflic acid, acid catalyst Room temperature, longer time Variable Less common, potential side reactions

Chemical Reactions Analysis

Types of Reactions: Octan-2-yl trifluoromethanesulfonate primarily undergoes substitution reactions due to the excellent leaving group ability of the triflate moiety. It can participate in nucleophilic substitution reactions where the triflate group is replaced by various nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using a halide nucleophile would result in the formation of an alkyl halide .

Mechanism of Action

The mechanism by which octan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve high reaction efficiency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Compounds for Comparison

The following trifluoromethanesulfonate derivatives are selected based on shared functional groups or applications:

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃)

Imidazole Trifluoromethanesulfonate

Comparative Analysis

Table 1: Structural and Functional Properties
Property Octan-2-yl Triflate Trimethylsilyl Triflate Scandium Triflate Imidazole Triflate
Molecular Formula C₉H₁₇F₃O₃S C₄H₉F₃O₃SSi Sc(CF₃SO₃)₃ C₄H₅F₃N₂O₃S
Primary Use Alkylation agent Silylation agent Lewis acid catalyst Oligonucleotide synthesis
Reactivity High (alkylation) High (silylation) Moderate (catalytic) Moderate (activation)
Thermal Stability Likely moisture-sensitive Stable under anhydrous conditions Stable up to specifications Not specified
Physical State Likely liquid Liquid Solid Solid or liquid (inferred)
Handling Requirements Moisture-sensitive Corrosive, requires PPE Non-hazardous decomposition Requires PPE for handling

Reactivity and Stability

  • Octan-2-yl Triflate : As an alkyl triflate, it is highly reactive toward nucleophilic substitution (SN2) due to the electron-withdrawing triflate group. It is likely moisture-sensitive, requiring anhydrous conditions .
  • Trimethylsilyl Triflate : A strong Lewis acid used to activate siloxanes or protect alcohols. Its reactivity is comparable to alkyl triflates but tailored for silylation .
  • Imidazole Triflate : Functions as an activating agent in nucleotide coupling, leveraging the triflate’s ability to generate reactive intermediates .

Research Findings and Gaps

  • : A triflate-POSS hybrid was synthesized for bone scaffolds, demonstrating triflates’ utility in material science.

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